![molecular formula C15H12F3NO3 B1345878 Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate CAS No. 946784-04-9](/img/structure/B1345878.png)
Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate” is a chemical compound that contains a trifluoromethyl group (-CF3). This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound is related to fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate” has been reported. For instance, a method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The trifluoromethyl group in the molecule has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group in the molecule can participate in various chemical reactions. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Applications De Recherche Scientifique
Molecular Structure and Inhibition Properties
- Protoporphyrinogen IX Oxidase Inhibitors : Compounds including "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been identified as inhibitors of protoporphyrinogen IX oxidase, with significant implications for their potential use in agricultural and medical applications. The study detailed the molecular structures of three trifluoromethyl-substituted inhibitors, highlighting their dihedral angles and molecular interactions (Li et al., 2005).
Synthetic Methodologies
- Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : A protocol was developed for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), demonstrating the compound's utility as a synthetic building block for pharmaceuticals and functional materials (Feng & Ngai, 2016).
Biological Activities and Potential Applications
- Anticancer Activities : Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including those related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate," have shown potent anticancer activities in vitro. These complexes have been characterized and tested against various human tumor cell lines, providing insights into their potential therapeutic applications (Basu Baul et al., 2009).
Molecular Interactions and Chemoreceptors
- Fluoride Chemosensors : Compounds structurally related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been utilized as fluoride chemosensors, showcasing the role of such compounds in developing selective and colorimetric sensors for fluoride ions. These sensors exhibit significant changes in their spectroscopic properties upon interaction with fluoride ions (Ma et al., 2013).
Advanced Material Applications
- Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated diamine monomers related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been developed. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, indicating their potential in water treatment technologies (Liu et al., 2012).
Orientations Futures
The trifluoromethyl group, which is present in “Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate”, is found in many FDA-approved drugs and exhibits numerous pharmacological activities . Therefore, the future research directions could include the exploration of its potential applications in the development of new drugs.
Propriétés
IUPAC Name |
methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-11(7-9)22-13-6-5-10(19)8-12(13)15(16,17)18/h2-8H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJWBQOJCRGGGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
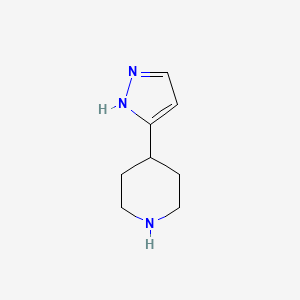
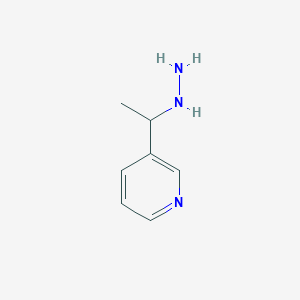
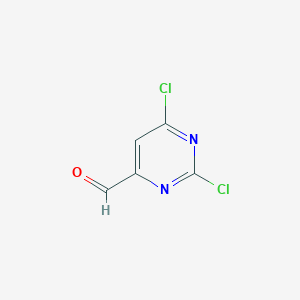
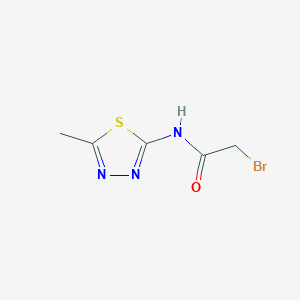
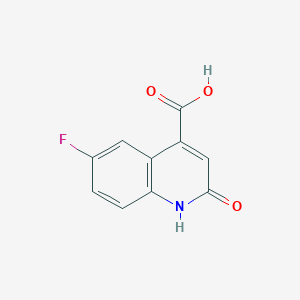
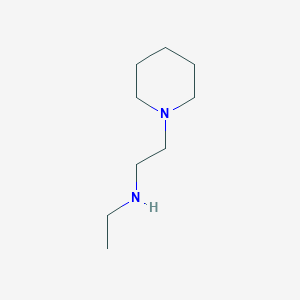
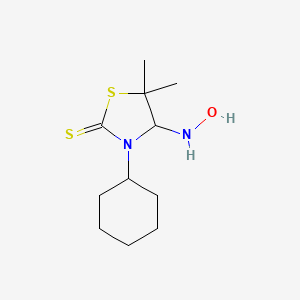
![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)
![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)
![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)
![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)
![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)